In Vivo Potency in 6-OHDA Parkinsonian Model
In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, PAOPA demonstrated 100-fold greater potency than its parent peptide PLG in potentiating contralateral rotational behavior induced by dopamine agonists [1]. This study provides a direct head-to-head comparison of PAOPA and PLG under identical experimental conditions, quantifying the potency advantage conferred by conformational constraint of the peptidomimetic structure.
| Evidence Dimension | In vivo potency (dose required to potentiate agonist-induced rotational behavior) |
|---|---|
| Target Compound Data | PAOPA: 100-fold more potent than PLG; produced a fourfold greater maximal response than PLG when administered IP |
| Comparator Or Baseline | PLG (Pro-Leu-Gly-NH2, MIF-1): baseline potency; lower maximal efficacy |
| Quantified Difference | 100-fold potency increase; 4-fold greater maximal response |
| Conditions | 6-OHDA-lesioned Sprague-Dawley rats; contralateral rotational behavior induced by apomorphine or L-DOPA; intraperitoneal (IP) administration |
Why This Matters
Researchers requiring robust D2 receptor modulation in Parkinson's disease models can achieve significant effects with 100-fold lower doses of PAOPA compared to PLG, reducing compound consumption and minimizing potential off-target effects from high peptide dosing.
- [1] Mishra RK, Marcotte ER, Chugh A, Barlas C, Whan D, Johnson RL. Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG). Peptides. 1997;18(8):1209-1215. View Source
